molecular formula C9H11NOS B096787 S-(4-methylphenyl) N-methylcarbamothioate CAS No. 16066-90-3

S-(4-methylphenyl) N-methylcarbamothioate

Cat. No.: B096787
CAS No.: 16066-90-3
M. Wt: 181.26 g/mol
InChI Key: QGAUXQOYLNHWDG-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) N-methylcarbamothioate is a chemical compound with the molecular formula C9H11NOS. It is known for its unique structure, which includes a thiocarbamate group attached to a 4-methylphenyl ester. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) N-methylcarbamothioate typically involves the reaction of methyl isothiocyanate with 4-methylphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

CH3NCS+C7H7OHC9H11NOS\text{CH}_3\text{NCS} + \text{C}_7\text{H}_7\text{OH} \rightarrow \text{C}_9\text{H}_11\text{NOS} CH3​NCS+C7​H7​OH→C9​H1​1NOS

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

S-(4-methylphenyl) N-methylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-methylphenyl) N-methylcarbamothioate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) N-methylcarbamothioate involves its interaction with specific molecular targets. The thiocarbamate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethylthiocarbamic acid S-(4-methylphenyl) ester
  • Propylthiocarbamic acid S-(4-methylphenyl) ester
  • Butylthiocarbamic acid S-(4-methylphenyl) ester

Uniqueness

S-(4-methylphenyl) N-methylcarbamothioate is unique due to its specific methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar thiocarbamate esters.

Properties

CAS No.

16066-90-3

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

S-(4-methylphenyl) N-methylcarbamothioate

InChI

InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)

InChI Key

QGAUXQOYLNHWDG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)NC

16066-90-3

Origin of Product

United States

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